9-Xylosyladenine

Leukemia Cytotoxicity RNA Synthesis Inhibition

Procure high-purity 9-Xylosyladenine (xylo-A) for specialized epigenetic research. This unique purine nucleoside analog, with its xylofuranose moiety, uniquely inhibits S-adenosyl-L-methionine (SAM) synthesis, an effect not seen with analogs like cordycepin. Essential for studies on RNA methylation (m6A) and transcriptional regulation via RNA polymerase I/II inhibition. Not a general-purpose reagent.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 4185-03-9
Cat. No. B1664221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Xylosyladenine
CAS4185-03-9
Synonyms9 beta-D-xylofuranosyladenine
9 beta-D-xylosyladenine
9-xylosyladenine
9-xylosyladenine, ((9alpha)-(L))-isomer
xyloA
xylosyladenosine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1
InChIKeyOIRDTQYFTABQOQ-YTXCHSKXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9-Xylosyladenine (CAS 4185-03-9) Procurement Guide: A Structurally Differentiated Adenosine Analog for Specialized Research


9-Xylosyladenine (xylo-A, CAS 4185-03-9) is a purine nucleoside analog in which adenine is attached to a xylofuranose sugar moiety via a β-N9-glycosidic bond [1]. This structural deviation from the naturally occurring ribosyl configuration of adenosine imparts distinct metabolic and biochemical properties. As a modified nucleoside, it is classified as a bioactive compound with documented effects on cellular nucleotide metabolism, RNA synthesis, and epigenetic processes like methylation [2]. Its utility is highly specialized, and it is not a general-purpose reagent, requiring researchers to understand its precise, comparator-defined mechanisms of action for proper experimental design and procurement.

Why 9-Xylosyladenine Cannot Be Replaced with Generic Adenosine or Other Sugar-Modified Analogs


The biological activity of nucleoside analogs is exquisitely sensitive to the stereochemistry of the sugar moiety. Substituting 9-xylosyladenine with a seemingly similar analog, such as adenosine, 2'-deoxyadenosine, or the clinically used 9-β-D-arabinofuranosyladenine (vidarabine/ara-A), will lead to drastically different experimental outcomes. This is due to variable affinities for activating kinases, different susceptibilities to deamination by adenosine deaminase, and distinct interactions with downstream targets like RNA polymerases and S-adenosylmethionine (SAM) synthetase [1][2][3]. The evidence below demonstrates that 9-xylosyladenine possesses a unique biochemical fingerprint that is not shared by its closest structural relatives. Therefore, generic substitution is scientifically invalid and will compromise the integrity and reproducibility of specialized research protocols.

Quantitative Differentiation of 9-Xylosyladenine from Key Analogs: A Data-Driven Guide for Scientific Selection


Cytotoxicity and Mechanism of Action in L1210 Leukemia Cells: Xylosyladenine vs. 3'-Deoxyadenosine vs. Arabinosyladenine

In a direct head-to-head comparison of sugar-modified adenosine analogs against cultured L1210 mouse leukemia cells, xylosyladenine in combination with the adenosine deaminase (ADA) inhibitor 2'-deoxycoformycin (dCF) was among the most cytotoxic agents tested. The study found that xylosyladenine + dCF and 3'-deoxyadenosine (cordycepin) + dCF were the most active, both exhibiting greater or equivalent in vitro activity compared to the clinically used antiviral agent arabinosyladenine (ara-A, vidarabine) + dCF. Critically, the study also delineated distinct mechanisms of action: the cytotoxicity of xylosyladenine and 3'-deoxyadenosine was attributed to the inhibition of RNA synthesis, whereas tubercidin's cytotoxicity was linked to the depletion of cellular ATP pools and a general inhibition of macromolecular synthesis [1].

Leukemia Cytotoxicity RNA Synthesis Inhibition Adenosine Deaminase

Substrate Specificity for Adenosine Deaminase: Xylosyladenine vs. Adenosine and 2'-Deoxyadenosine

The susceptibility of nucleoside analogs to deamination by adenosine deaminase (ADA) is a critical determinant of their in vivo half-life and efficacy. A study on ADA purified from human erythrocytes quantified the substrate kinetics of xylosyladenine in comparison to adenosine and several other analogs. Xylosyladenine was found to be a substrate for ADA, but its kinetic parameters are distinct. The Km value was 33 µM, which is higher than that of adenosine (25 µM), and the relative Vmax was 62% of that for adenosine. This contrasts sharply with 2'-deoxyadenosine, which had a much lower Km of 7 µM and a Vmax of 60% [1].

Enzyme Kinetics Metabolism Drug Stability Adenosine Deaminase

Inhibition of SAM Synthesis: Xylosyladenine vs. Cordycepin (3'-Deoxyadenosine)

A key differentiator for xylosyladenine is its ability to interfere with S-adenosyl-L-methionine (SAM) synthesis, a primary methyl donor for cellular methylation reactions. In a direct comparative study using L1210 cells, xylosyladenine inhibited the incorporation of [3H]methionine into SAM in a mixed-competitive manner. In stark contrast, the structurally similar analog 3'-deoxyadenosine (cordycepin) showed no inhibitory effect on SAM synthesis. This differential activity was further potentiated by the ADA inhibitor 2-deoxycoformycin [1].

Epigenetics Methylation S-Adenosylmethionine Metabolic Interference

Cellular Activation Kinetics: Xylosyladenine vs. Arabinosyladenine (ara-A)

The intracellular phosphorylation of nucleoside analogs to their active triphosphate forms is a key determinant of potency and toxicity. A study in Chinese hamster ovary (CHO) cells compared the metabolism of xylosyladenine with that of the congener analog 9-β-D-arabinofuranosyladenine (ara-A). A critical finding was the significantly longer biological half-life of xylosyladenine's active metabolite, xyl-ATP, which was 5.1 hours, compared to ara-ATP in the same cell line [1]. Furthermore, the study established that xylosyladenine's cytotoxicity is strictly dependent on phosphorylation by adenosine kinase, as cells deficient in this enzyme were resistant to concentrations up to 100 µM, whereas wild-type cells had an IC50 of 3 µM [1].

Cellular Pharmacology Metabolism Nucleotide Analogs Pharmacokinetics

Potency of RNA Polymerase Inhibition: Xylosyladenine Triphosphate vs. ATP

The active metabolite of xylosyladenine, xyl-ATP, acts as a potent inhibitor of eukaryotic RNA polymerases. In a study using purified RNA polymerases I and II from cherry salmon, xyl-ATP showed strong competitive inhibition with respect to ATP incorporation. The inhibition constants (Ki) were determined to be 14 µM for RNA polymerase I and 5 µM for RNA polymerase II [1]. These values provide a quantitative baseline for the compound's direct effect on transcription machinery, distinguishing it from analogs that may not be efficiently converted to a polymerase-inhibiting triphosphate.

Transcription RNA Polymerase Enzyme Inhibition Nucleoside Triphosphate

High-Impact Application Scenarios for 9-Xylosyladenine Based on Comparative Evidence


Investigating Epigenetic and RNA Methylation Pathways

As demonstrated in Section 3, xylosyladenine uniquely inhibits S-adenosyl-L-methionine (SAM) synthesis, an effect not seen with its analog cordycepin [1]. This makes it an essential tool for dissecting the role of methylation in cellular processes. Researchers studying RNA methylation (e.g., m6A), DNA methylation, or histone modifications can use xylosyladenine to chemically manipulate the cellular methyl donor pool and observe downstream effects on gene expression and cell differentiation, as shown in the induction of hemoglobin synthesis in murine erythroleukemia cells [2].

Studies on Transcriptional Inhibition and RNA Polymerase Function

For research focused on the mechanisms of transcription, xylosyladenine serves as a valuable probe. Its active metabolite, xyl-ATP, acts as a competitive inhibitor of RNA polymerases I and II with defined Ki values of 14 µM and 5 µM, respectively [3]. This allows for precise experimental modulation of RNA synthesis, providing a contrast to other compounds like tubercidin, which primarily depletes ATP pools. This specific mechanism makes it suitable for investigating transcriptional regulation, pre-mRNA processing, and the cellular response to impaired transcription.

Comparative Oncology Research on Adenosine Kinase-Dependent Prodrugs

Xylosyladenine's strict requirement for activation by adenosine kinase is a critical feature for oncology research [4]. It can be used as a comparator compound or a model system to study the efficacy and limitations of kinase-dependent prodrugs. The differential sensitivity of wild-type (IC50: 3 µM) versus adenosine kinase-deficient cells (resistant to 100 µM) provides a clear, quantitative system for evaluating the role of this specific enzyme in drug activation and resistance mechanisms [4]. This application is directly supported by comparative cytotoxicity data against other nucleoside analogs in leukemia cell lines [5].

Metabolism and Stability Studies of Nucleoside Analogs

The unique metabolic profile of xylosyladenine, including its moderate affinity for ADA (Km = 33 µM) and the extended half-life of its triphosphate metabolite (5.1 hr) relative to ara-A [4][6], positions it as an excellent candidate for comparative cellular pharmacology studies. Researchers can use it to investigate how specific modifications to the sugar moiety influence cellular uptake, enzymatic deamination, and intracellular phosphorylation kinetics, providing fundamental insights for rational nucleoside drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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